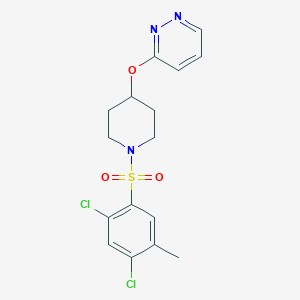
3-((1-((2,4-Dichloro-5-méthylphényl)sulfonyl)pipéridin-4-yl)oxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has been shown to possess various biological activities.
Mécanisme D'action
The exact mechanism of action of 3-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
Studies have shown that 3-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and pain in animal models. Additionally, it has been investigated for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine in lab experiments is its potential therapeutic applications. Additionally, it has been shown to possess various biological activities, making it a versatile compound for research. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, research is needed to investigate the safety and toxicity of this compound.
Méthodes De Synthèse
The synthesis of 3-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine involves the reaction between 2,4-dichloro-5-methylbenzenesulfonyl chloride and 4-(pyridin-2-yl)-1-piperidineethanol in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified by column chromatography.
Applications De Recherche Scientifique
Applications pharmacologiques
Les alcaloïdes diazines, qui comprennent la pyridazine, sont rapportés comme présentant un large éventail d'applications pharmacologiques . Il s'agit notamment d'activités antimetabolites, anticancéreuses, antibactériennes, antiallergiques, tyrosine kinase, antimicrobiennes, antagonistes des canaux calciques, anti-inflammatoires, analgésiques, antihypertensives, antileishmaniennes, antituberculeuses, anticonvulsivantes, diurétiques et épargnatrices de potassium, et anti-agressives .
Applications agrochimiques
Les dérivés de trifluorométhylpyridine (TFMP), qui comprennent “3-((1-((2,4-Dichloro-5-méthylphényl)sulfonyl)pipéridin-4-yl)oxy)pyridazine”, sont largement utilisés dans l'industrie agrochimique . Plus de 20 nouveaux agrochimiques contenant du TFMP ont acquis des noms communs ISO .
Applications pharmaceutiques
Plusieurs dérivés du TFMP sont également utilisés dans les industries pharmaceutiques et vétérinaires . Cinq produits pharmaceutiques et deux produits vétérinaires contenant la fraction TFMP ont reçu une autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques .
Synthèse des principes actifs
“this compound” peut être utilisé comme intermédiaire chimique pour la synthèse de plusieurs produits phytosanitaires .
Matériaux fonctionnels
Le développement de composés organiques contenant du fluor, tels que “this compound”, a mené à de nombreuses avancées récentes dans le domaine des matériaux fonctionnels .
Activités biologiques
Les activités biologiques des dérivés du TFMP sont considérées comme dues à la combinaison des propriétés physicochimiques uniques de l'atome de fluor et des caractéristiques uniques de la fraction pyridine .
Propriétés
IUPAC Name |
3-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]oxypyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3S/c1-11-9-15(14(18)10-13(11)17)25(22,23)21-7-4-12(5-8-21)24-16-3-2-6-19-20-16/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSESXGMHTLMHEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol](/img/structure/B2396693.png)
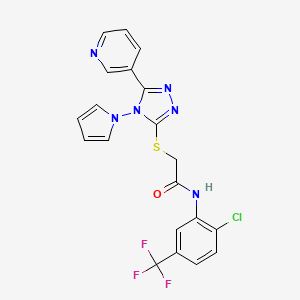
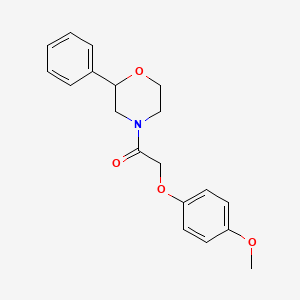
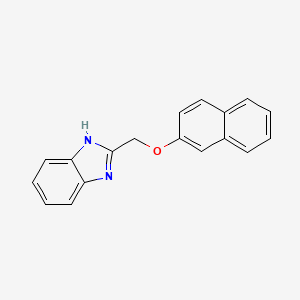
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide](/img/structure/B2396697.png)
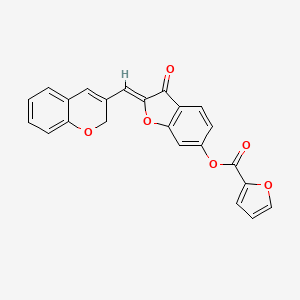
![N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2396700.png)
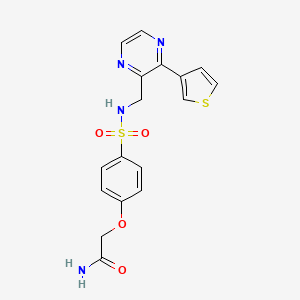
![4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2396705.png)

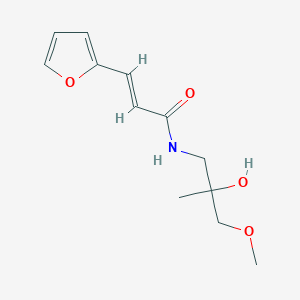
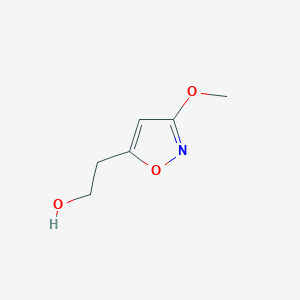

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396712.png)